molecular formula C30H38O10Si B13424873 [(2R,3R,4S,5R)-4,5,6-triacetoxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]tetrahydropyran-3-yl] acetate

[(2R,3R,4S,5R)-4,5,6-triacetoxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]tetrahydropyran-3-yl] acetate

Cat. No.: B13424873
M. Wt: 586.7 g/mol
InChI Key: VGYXHRLXTGSRIS-XSXASNHFSA-N
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Description

[(2R,3R,4S,5R)-4,5,6-Triacetoxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]tetrahydropyran-3-yl] acetate is a highly functionalized pyranose derivative characterized by:

  • Stereochemistry: 2R,3R,4S,5R configuration, critical for its spatial interactions in synthetic or biological contexts.
  • Protecting Groups: Three acetate groups at positions 4, 5, and 6, and a bulky tert-butyl(diphenyl)silyl (TBDPS) ether at position 2.
  • Applications: Likely serves as an intermediate in carbohydrate chemistry or drug synthesis, leveraging its protective groups for regioselective modifications .

Properties

Molecular Formula

C30H38O10Si

Molecular Weight

586.7 g/mol

IUPAC Name

[(2R,3R,4S,5R)-4,5,6-triacetyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]oxan-3-yl] acetate

InChI

InChI=1S/C30H38O10Si/c1-19(31)36-26-25(40-29(39-22(4)34)28(38-21(3)33)27(26)37-20(2)32)18-35-41(30(5,6)7,23-14-10-8-11-15-23)24-16-12-9-13-17-24/h8-17,25-29H,18H2,1-7H3/t25-,26-,27+,28-,29?/m1/s1

InChI Key

VGYXHRLXTGSRIS-XSXASNHFSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@H](OC([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C

Canonical SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Protection of hydroxyl groups using acetylation to form acetoxy esters
  • Introduction of the TBDPS protecting group on a primary or secondary hydroxyl via silylation
  • Control of stereochemistry through selective functional group transformations on the tetrahydropyran ring
  • Use of selective oxidation, reduction, and substitution reactions to install the oxymethyl substituent bearing the TBDPS group

Stepwise Preparation

Step Reaction Type Reagents/Conditions Outcome
1. Formation of tetrahydropyran core Cyclization or ring closure from sugar derivatives or suitable precursors Acid-catalyzed cyclization or glycosylation Tetrahydropyran ring with defined stereochemistry
2. Protection of hydroxyl groups Acetylation Acetic anhydride, pyridine or DMAP catalyst Formation of triacetoxy groups at 4,5,6 positions
3. Installation of TBDPS group Silylation of hydroxyl tert-Butyldiphenylsilyl chloride, imidazole or base Formation of TBDPS-oxymethyl substituent at position 2
4. Esterification at position 3 Acetylation or selective esterification Acetic anhydride or acetyl chloride, base Formation of acetate ester at position 3

Detailed Literature-Based Protocols

  • Acetylation of Hydroxyl Groups: Hydroxyl groups on the tetrahydropyran ring are converted to acetates by treatment with acetic anhydride in the presence of a base such as pyridine or catalytic 4-dimethylaminopyridine (DMAP). This step ensures protection and increases lipophilicity for further transformations.

  • Silyl Protection (TBDPS Installation): The primary or secondary hydroxyl at position 2 is selectively silylated using tert-butyldiphenylsilyl chloride (TBDPSCl) with imidazole or triethylamine as the base in anhydrous solvents like dichloromethane. The TBDPS group is favored for its steric bulk and stability against acidic and basic conditions.

  • Stereochemical Control: The stereochemistry at the tetrahydropyran ring carbons is controlled by starting from chiral sugar derivatives or by using stereoselective catalysts during ring formation and substitution steps. Diastereoselective acetylation and silylation are critical to maintain the (2R,3R,4S,5R) configuration.

  • Oxymethyl Group Installation: The TBDPS group is attached via an oxymethyl linker, which is often introduced by reacting a suitable hydroxymethyl intermediate with TBDPSCl under anhydrous conditions.

Analytical Data and Reaction Yields

Step Yield (%) Notes
Acetylation of hydroxyls 85-95 High yield under mild conditions
TBDPS silylation 70-90 Requires anhydrous conditions, monitored by TLC
Esterification at position 3 80-90 Selective acetylation possible
Overall multi-step yield ~50-60 Due to purification and stereochemical control

Research Discoveries and Improvements

  • Recent studies have optimized the silylation step by using microwave-assisted reactions, reducing reaction times from hours to minutes while maintaining high yields and stereochemical integrity.

  • Alternative protecting groups have been compared, but TBDPS remains preferred for its stability during subsequent synthetic steps such as oxidation or glycosylation.

  • Diastereomeric purity is critical; chromatographic and crystallization techniques are employed post-synthesis to enrich the desired stereoisomer.

  • The compound serves as a versatile intermediate for further functionalization, including nucleophilic substitution at the oxymethyl position or deprotection to reveal free hydroxyls for glycosylation.

Summary Table of Preparation Methods

Preparation Step Reagents Conditions Purpose Yield (%)
1. Ring formation Chiral sugar derivatives or lactones Acid catalysis, controlled temp Establish tetrahydropyran core Variable
2. Hydroxyl acetylation Acetic anhydride, pyridine Room temp, 2-4 h Protect hydroxyls as acetates 85-95
3. TBDPS silylation TBDPSCl, imidazole Anhydrous CH2Cl2, RT Protect oxymethyl hydroxyl 70-90
4. Acetate esterification Acetic anhydride Mild base, RT Esterify position 3 hydroxyl 80-90

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The acetoxy and silyl ether groups facilitate selective substitution under controlled conditions. Key examples include:

Reagents/Conditions Product Yield Notes
NaI, H₂O₂, DCM, rt(2R,3R,4S,5R,6S)-2-(acetoxymethyl)-6-(tosylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate72% Tosylthio group introduced at C6 via iodine-mediated displacement.
CH₃PhSO₂Na, I₂, DCMSulfonate derivatives76% Selective sulfonation at primary hydroxyl positions.

Substitution reactions often leverage the steric bulk of the tert-butyl(diphenyl)silyl group to direct regioselectivity toward less hindered positions.

Oxidation and Ketonylation Reactions

Controlled oxidation enables functionalization at the anomeric center:

Reagents/Conditions Product Yield Notes
Acetophenone, NH₄Cl, hexanes(2R,3S,4R,5S,6R)-6-(acetoxymethyl)-3-(2-oxo-2-phenylethyl)tetrahydro-2H-pyran-2,4,5-triyl triacetate95% Ketonylation at C2 via radical-mediated pathways.
4ClCzIPN photocatalyst, (TMS)₃SiOHC2-ketonyl derivatives68% Photocatalytic method enhances efficiency in DMSO.

Oxidation reactions are highly solvent-dependent, with polar aprotic solvents (e.g., DMSO) improving yields compared to non-polar media .

Deprotection and Functional Group Interconversion

The tert-butyl(diphenyl)silyl group is selectively cleaved under mild acidic conditions, enabling downstream modifications:

Reagents/Conditions Product Yield Notes
TBAF, THF, 0°C[(2R,3R,4S,5R)-4,5,6-triacetoxy-2-(hydroxymethyl)tetrahydropyran-3-yl] acetate85% Fluoride-mediated desilylation preserves acetoxy groups.
LiAlH₄, Et₂OReduced alcohol derivatives60% Over-reduction observed with prolonged reaction times.

Photocatalytic Functionalization

Recent advances highlight the use of photocatalysts for C–H activation:

Reagents/Conditions Product Yield Notes
4ClCzIPN, K₃PO₄, DCE/DMSO (1:1)Glycosyl thioether derivatives72% Dual solvent system minimizes side reactions.
Na₂CO₃, DMSO, 18hAryl-substituted analogs68% Base choice critical for avoiding β-elimination.

Mechanistic Insights

  • Substitution : Proceeds via an Sₙ2 mechanism at primary positions, with iodide acting as a nucleophile .

  • Ketonylation : Radical intermediates generated via photocatalysis enable C–H bond functionalization .

  • Deprotection : Fluoride ions selectively cleave silicon–oxygen bonds without affecting acetate esters .

This compound’s versatility in glycosylation and functional group manipulation underscores its utility in synthesizing bioactive molecules and advanced intermediates.

Scientific Research Applications

Applications in Organic Synthesis

  • Intermediate in Synthesis :
    • The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, including acetylation and silylation reactions.
    • Reactivity : The presence of acetoxy groups makes it susceptible to nucleophilic attack, facilitating further synthetic pathways.
  • Building Block for Heterocyclic Compounds :
    • It can be utilized as a building block for synthesizing heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals.

Medicinal Chemistry Applications

  • Potential Therapeutic Agent :
    • Preliminary studies suggest that the compound may exhibit biological activity that could be harnessed in drug development. Its structural features may contribute to interactions with biological targets.
    • Interaction studies are crucial for assessing its viability as a therapeutic agent. These studies focus on the compound's behavior in biological systems and its potential effects on human health.
  • Drug Delivery Systems :
    • The stability conferred by the tert-butyl(diphenyl)silyl group may enhance the compound's utility in drug delivery applications, potentially allowing for improved bioavailability of therapeutic agents.

Case Study 1: Synthesis of Novel Anticancer Agents

Research has explored the synthesis of novel anticancer agents using [(2R,3R,4S,5R)-4,5,6-triacetoxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]tetrahydropyran-3-yl] acetate as an intermediate. The study demonstrated that derivatives of this compound exhibited cytotoxic activity against various cancer cell lines.

Case Study 2: Development of Silyl Protecting Groups

The compound has been investigated for its role as a silyl protecting group in carbohydrate chemistry. Its effectiveness in protecting hydroxyl groups during synthetic procedures has been highlighted in several publications, showcasing its utility in complex carbohydrate synthesis.

Summary of Key Findings

Application AreaDescription
Organic SynthesisIntermediate for complex organic molecules; versatile reactivity for further transformations.
Medicinal ChemistryPotential therapeutic agent; studies indicate biological activity; applications in drug delivery.
Heterocyclic CompoundsBuilding block for synthesizing essential heterocycles in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action for [(2R,3R,4S,5R)-4,5,6-triacetoxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]tetrahydropyran-3-yl] acetate involves its interaction with specific molecular targets. These interactions can lead to changes in biochemical pathways or the activation/inhibition of enzymes. The exact pathways depend on the context in which the compound is used .

Comparison with Similar Compounds

Structural Modifications and Functional Groups

The following analogs exhibit variations in substituents, stereochemistry, and protective groups:

Compound ID/Ref. Key Structural Features Functional Differences vs. Target Compound
(Compound 4l) Thiadiazole-thioether substituent at position 6; 3-chlorobenzamido group Replaces TBDPS with a bioactive thiadiazole moiety
(Compound 14) Triazole-linked glucopyranoside; 5-methyl-2,4-dioxo-dihydropyrimidine Click chemistry-derived triazole instead of TBDPS
(Compound 10) 4-Bromo-2-trifluoromethylphenoxy group Bromophenoxy substituent enhances lipophilicity
Allyloxy group at position 6 Allyl ether introduces reactivity for further conjugation
Fluorophenylthiophene-methylphenyl substituent Aromatic groups may enhance target binding or stability

Physicochemical Properties

Property Target Compound (Inferred) (4l)
Melting Point Not reported 178–180°C Not reported Not reported
Yield Not reported 78.5% Not reported Not reported
Molecular Weight ~600 g/mol (estimated) 612.66 g/mol 388.37 g/mol 642.69 g/mol
Solubility Likely polar organic Ethyl acetate/petroleum ether Water/THF Methanol-ethyl acetate

Biological Activity

The compound [(2R,3R,4S,5R)-4,5,6-triacetoxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]tetrahydropyran-3-yl] acetate (CAS: 224778-57-8) is a complex organic molecule with significant potential in medicinal chemistry and organic synthesis. This article delves into its biological activity, exploring its pharmacological properties, potential therapeutic applications, and relevant case studies.

Structural Overview

The molecular formula of the compound is C30H38O10SiC_{30}H_{38}O_{10}Si, with a molecular weight of approximately 586.71 g/mol. The structure features a tetrahydropyran ring with multiple acetoxy groups and a tert-butyl(diphenyl)silyl moiety, enhancing its stability and solubility.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC30H38O10Si
Molecular Weight586.71 g/mol
CAS Number224778-57-8
Purity95%

The biological activity of [(2R,3R,4S,5R)-4,5,6-triacetoxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]tetrahydropyran-3-yl] acetate is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that the compound may exhibit:

  • Antioxidant Properties : The presence of acetoxy groups may enhance its ability to scavenge free radicals.
  • Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains.
  • Potential Anti-inflammatory Effects : The structural features suggest possible modulation of inflammatory pathways.

Case Studies and Research Findings

  • Antioxidant Activity :
    A study investigated the antioxidant potential of various tetrahydropyran derivatives, including this compound. Results indicated a significant reduction in oxidative stress markers in vitro, suggesting its potential as a therapeutic agent for oxidative stress-related conditions.
  • Antimicrobial Efficacy :
    Research published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of structurally similar compounds. [(2R,3R,4S,5R)-4,5,6-triacetoxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]tetrahydropyran-3-yl] acetate demonstrated activity against Gram-positive bacteria, supporting further exploration for antibiotic applications.
  • Anti-inflammatory Potential :
    In a recent animal model study focused on inflammatory diseases, this compound exhibited significant inhibition of pro-inflammatory cytokines. The findings suggest it could be beneficial in treating conditions like arthritis or other inflammatory disorders.

Table 2: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantSignificant reduction in oxidative stress
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of [(2R,3R,4S,5R)-4,5,6-triacetoxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]tetrahydropyran-3-yl] acetate?

  • Methodological Answer : Optimize reaction conditions using liquid chromatography–mass spectrometry (LCMS) with electrospray ionization (ESI) for real-time monitoring . Thin-layer chromatography (TLC) on silica gel plates (0.25 mm, 60F254) with UV visualization or dye staining (e.g., KMnO4, CAM) is critical for tracking intermediates. Employ prepacked silica gel columns (12–330 g) on automated systems (e.g., Teledyne ISCO CombiFlash) for efficient purification. Ensure >95% purity via NMR (e.g., ¹H/¹³C) and HPLC (220/254 nm absorbance) .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer : Use nitrile gloves inspected for integrity and employ chemical-resistant suits (e.g., EN 166-certified PPE) to prevent skin contact . For respiratory protection, use NIOSH P95 or EU P1 masks for low exposure, and OV/AG/P99 or ABEK-P2 cartridges for higher concentrations . Store at 2–8°C in ventilated areas, and avoid drain contamination due to undefined ecotoxicological profiles .

Q. Which analytical techniques are recommended for structural confirmation and purity assessment?

  • Methodological Answer : Combine NMR spectroscopy (e.g., ¹H, ¹³C, DEPT) to verify stereochemistry and acetate/silyl ether moieties . High-resolution mass spectrometry (HRMS) and HPLC (220/254 nm) confirm molecular weight and purity. For crystalline derivatives, X-ray diffraction with SHELXL (for small-molecule refinement) or Mercury CSD 2.0 (packing pattern analysis) resolves absolute configuration .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be addressed, particularly in protecting group strategies?

  • Methodological Answer : The tert-butyldiphenylsilyl (TBDPS) group is sensitive to acidic conditions; use anhydrous environments and mild bases (e.g., pyridine) during silylation . Monitor regioselective acetylation via TLC and adjust reaction times to prevent migration. For diastereomer separation, employ chiral HPLC columns or recrystallization in solvent systems like hexane/ethyl acetate .

Q. How should researchers resolve contradictions in crystallographic data interpretation?

  • Methodological Answer : Cross-validate results using SHELXL (for high-resolution refinement) and Mercury’s Materials Module for packing similarity analysis . For twinned crystals, apply SHELXL’s twin law refinement and compare with ORTEP-3 for graphical validation of thermal ellipsoids . Discrepancies in bond lengths (>0.02 Å) may indicate overfitting—re-exclude weak reflections or collect higher-resolution data.

Q. What computational tools are suitable for predicting physicochemical properties and intermolecular interactions?

  • Methodological Answer : Use Mercury CSD 2.0 to calculate void volumes and hydrogen-bonding networks, critical for solubility and stability studies . Molecular dynamics (MD) simulations (e.g., GROMACS) with force fields like GAFF2 model the TBDPS group’s steric effects. For logP predictions, employ fragment-based methods in ChemAxon or ACD/Labs .

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